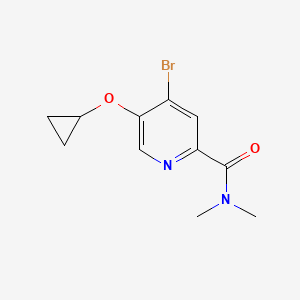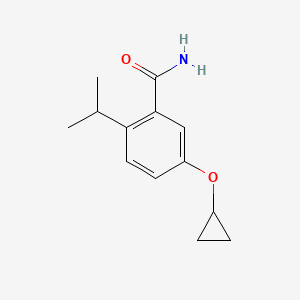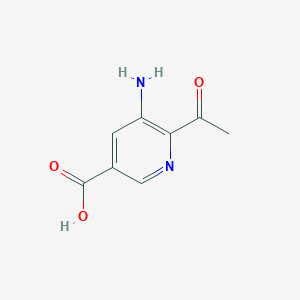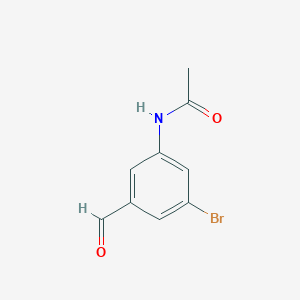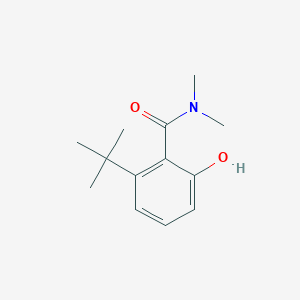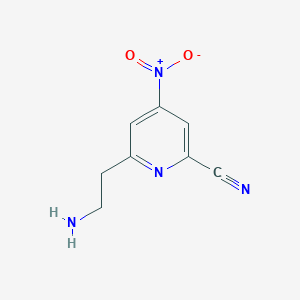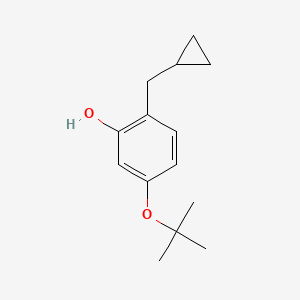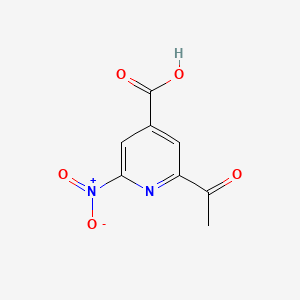
2-Acetyl-6-nitroisonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-6-nitroisonicotinic acid is an organic compound that belongs to the class of nitroisonicotinic acids It is characterized by the presence of an acetyl group at the 2-position and a nitro group at the 6-position on the isonicotinic acid ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-nitroisonicotinic acid typically involves the acetylation and nitration of isonicotinic acid derivatives. One common method involves the reaction of nicotinic acid N-oxide with acetic anhydride, followed by deoxygenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction mixture is then treated with an alkaline aqueous solution and an aqueous acid solution to obtain high-purity this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves strict control of temperature, pressure, and reaction time to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-6-nitroisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Acetyl-6-aminoisonicotinic acid.
Reduction: Formation of 2-Hydroxy-6-nitroisonicotinic acid.
Substitution: Formation of various substituted isonicotinic acid derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-Acetyl-6-nitroisonicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-Acetyl-6-nitroisonicotinic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, leading to the inhibition of bacterial growth. Additionally, the acetyl group can modulate the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitroisonicotinic acid: Similar structure but lacks the acetyl group.
2-Acetylisonicotinic acid: Similar structure but lacks the nitro group.
6-Nitroisonicotinic acid: Similar structure but lacks the acetyl group.
Uniqueness
2-Acetyl-6-nitroisonicotinic acid is unique due to the presence of both the acetyl and nitro groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H6N2O5 |
|---|---|
Poids moléculaire |
210.14 g/mol |
Nom IUPAC |
2-acetyl-6-nitropyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H6N2O5/c1-4(11)6-2-5(8(12)13)3-7(9-6)10(14)15/h2-3H,1H3,(H,12,13) |
Clé InChI |
VRZOONJSZZHBJN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC(=CC(=C1)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



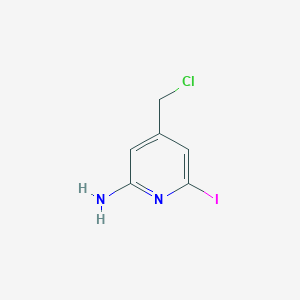
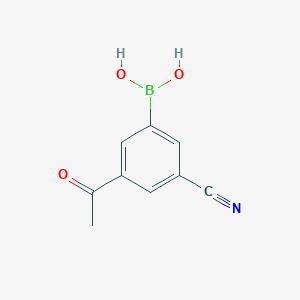
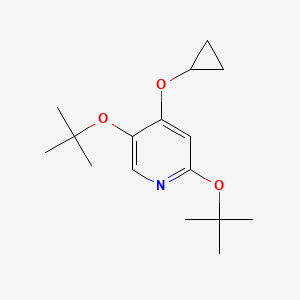

![[6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14843732.png)
